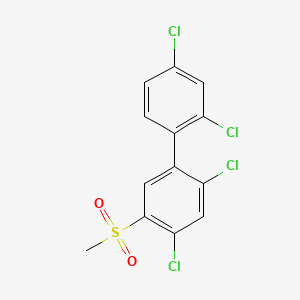
2,2',4,4'-Tetrachloro-5-(methylsulfonyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,4,4’-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl is a synthetic organic compound characterized by the presence of chlorine and methylsulfonyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,4’-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl compounds followed by the introduction of the methylsulfonyl group. One common method involves the reaction of biphenyl with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atoms. The resulting tetrachlorobiphenyl is then reacted with methylsulfonyl chloride in the presence of a base like pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2’,4,4’-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the methylsulfonyl group.
Coupling Reactions: It can participate in coupling reactions to form larger biphenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing chlorine atoms.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Dechlorinated or demethylsulfonylated biphenyl derivatives.
Scientific Research Applications
2,2’,4,4’-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’,4,4’-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The chlorine and methylsulfonyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,2’,4,4’-Tetrachlorobiphenyl: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
2,2’,4,4’-Tetrachloro-5-methylbiphenyl: Contains a methyl group instead of a methylsulfonyl group, affecting its chemical properties and reactivity.
2,2’,4,4’-Tetrachloro-5-(methylthio)-1,1’-biphenyl: Has a methylthio group instead of a methylsulfonyl group, leading to different biological and chemical behaviors.
Uniqueness
The presence of both chlorine and methylsulfonyl groups in 2,2’,4,4’-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl imparts unique chemical properties, making it more versatile in various chemical reactions and applications compared to its similar counterparts .
Properties
CAS No. |
66640-55-9 |
|---|---|
Molecular Formula |
C13H8Cl4O2S |
Molecular Weight |
370.1 g/mol |
IUPAC Name |
1,5-dichloro-2-(2,4-dichlorophenyl)-4-methylsulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)13-5-9(11(16)6-12(13)17)8-3-2-7(14)4-10(8)15/h2-6H,1H3 |
InChI Key |
CNGBRLNBUIYDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


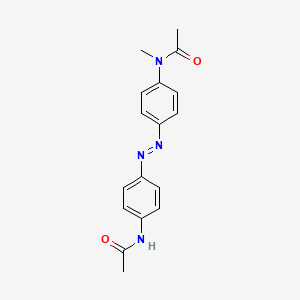

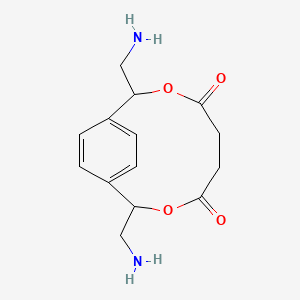


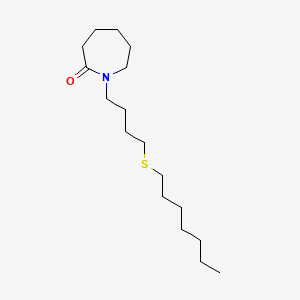
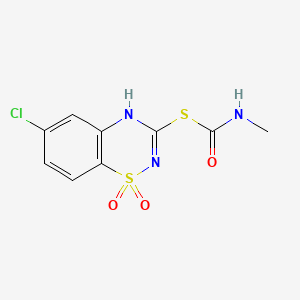
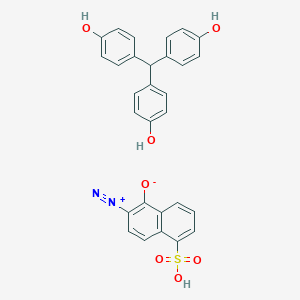
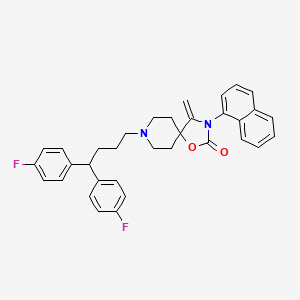
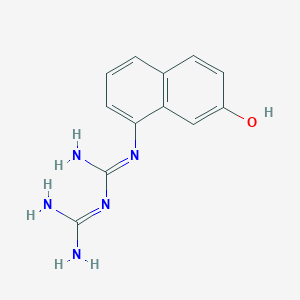
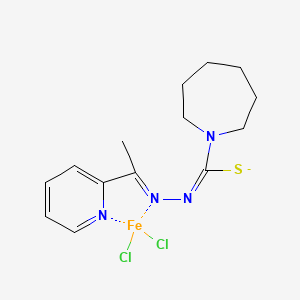

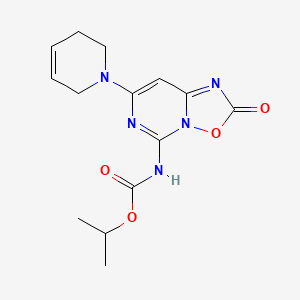
![(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol](/img/structure/B12704520.png)
